molecular formula C22H26N2O5S2 B3291726 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 873010-67-4

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B3291726
CAS No.: 873010-67-4
M. Wt: 462.6 g/mol
InChI Key: SMMXFVYSNFHQJD-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, multiple methoxy groups, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the dimethoxyphenyl and methyl groups. Subsequent steps involve the introduction of the ethyl linker and the sulfonamide group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    3-Methoxyphenylboronic acid: Contains a methoxy group and is used in similar chemical reactions.

    Organochlorine compounds: Share some structural similarities and are used in various industrial applications.

Uniqueness

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its combination of a thiazole ring, multiple methoxy groups, and a sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S2/c1-14-12-17(7-9-18(14)27-3)31(25,26)23-11-10-21-15(2)24-22(30-21)16-6-8-19(28-4)20(13-16)29-5/h6-9,12-13,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMXFVYSNFHQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

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